N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Acylation: Formation of the acetamide linkage.
Thiophene Introduction: Coupling of the thiophene ring to the acetamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the development of organic semiconductors or conductive polymers.
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and thiophene ring can influence its electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide: Lacks the nitro group.
N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide: Lacks the methoxy group.
N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide: Lacks the thiophene ring.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the methoxy, nitro, and thiophene groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in various fields.
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O4S/c1-19-12-7-9(15(17)18)4-5-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) |
InChI Key |
PKFWYSDGGAJOLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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